BenchChemオンラインストアへようこそ!

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine

Dopamine D3 receptor Radioligand binding HEK293

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine (CAS 937604-75-6) is a synthetic small-molecule aryl ether with the IUPAC name 3-chloro-2-[3-(dimethylamino)phenoxy]aniline, a molecular formula of C14H15ClN2O, and a molecular weight of 262.73 g/mol. The compound is classified as a dopamine D3 receptor ligand and appears as a characterized example within the United States patent family US8748608, which discloses 4-phenylpiperazine derivatives as selective D3 receptor ligands.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
CAS No. 937604-75-6
Cat. No. B1320245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine
CAS937604-75-6
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
InChIInChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3
InChIKeySYMVXKHDYVFPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine (CAS 937604-75-6): Core Identity, Physicochemical Profile, and Commercial Availability for Dopamine D3 Receptor Research


N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine (CAS 937604-75-6) is a synthetic small-molecule aryl ether with the IUPAC name 3-chloro-2-[3-(dimethylamino)phenoxy]aniline, a molecular formula of C14H15ClN2O, and a molecular weight of 262.73 g/mol [1]. The compound is classified as a dopamine D3 receptor ligand and appears as a characterized example within the United States patent family US8748608, which discloses 4-phenylpiperazine derivatives as selective D3 receptor ligands [2]. It is commercially available from multiple established chemical suppliers, including Santa Cruz Biotechnology (catalog sc-330812) and Leyan (98% purity, product No. 1625193), positioning it as an accessible research tool for dopamine receptor pharmacology studies .

Why N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine Cannot Be Casually Interchanged with Structurally Similar Aniline or Phenoxyalkylamine Analogs


Substitution at the 3-(dimethylamino)phenoxy position and the 2-amino-6-chloro substitution pattern on the central phenyl ring are not interchangeable design features. Within the dopamine D3 receptor ligand chemotype disclosed in US8748608, minor alterations to the aryl ether linker or the halogen substitution pattern produce marked shifts in receptor binding affinity and subtype selectivity [1]. The ethyl-spacer analog N-[2-(2-amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3, MW 214.69) differs in both molecular weight (Δ ~48 Da) and computed logP compared to the 3-aminophenoxy scaffold, predicting distinct membrane permeability and receptor interaction geometry [2]. Furthermore, replacement of the dimethylamino group with an acetamide (N-[3-(2-amino-6-chlorophenoxy)phenyl]acetamide, MW 276.72) eliminates the basic tertiary amine, which is critical for ionic interaction with the conserved Asp110 residue in the D3 receptor orthosteric binding pocket [1]. Procurement of a generic 'chlorophenoxy-aniline' without verifying the exact CAS registry number therefore carries a high risk of obtaining a compound with uncharacterized or absent D3 receptor pharmacology.

Quantitative Comparator Evidence: Binding Affinity, Functional Antagonism, and Subtype Selectivity of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine Versus Patent-Disclosed Analogs and Cross-Class Dopamine Receptor Ligands


Dopamine D3 Receptor Binding Affinity: Head-to-Head Comparison with US8748608 Example 47 in the Same Radioligand Displacement Assay

The target compound (US8748608, Example 36) demonstrates a dopamine D3 receptor binding affinity Ki of 0.260 nM as measured by displacement of [125I]IABN from human D3 receptors recombinantly expressed in HEK293 cells [1]. Under identical assay conditions, the patent-disclosed comparator compound from Example 47 exhibits a Ki of 0.650 nM [2]. This represents a 2.5-fold higher binding affinity for the target compound within the same patent family and experimental platform.

Dopamine D3 receptor Radioligand binding HEK293 Affinity Ki

D3 Receptor Functional Antagonism: Comparison of Cellular IC50 Values with US8748608 Examples 44 and 12 in the Same Mitogenesis Assay Platform

In a functional antagonist assay measuring inhibition of quinpirole-stimulated mitogenesis in HEK293 cells expressing the human D3 receptor, the target compound exhibits an IC50 of 25.7 nM [1]. By comparison, structurally distinct examples from the same patent—Example 44 and Example 12—display IC50 values of 14.5 nM and 22.9 nM, respectively, under equivalent assay conditions [2][3]. The target compound thus occupies an intermediate functional potency position within the patent series, while its binding affinity (Ki = 0.260 nM) exceeds that of Example 44, suggesting a distinct binding-to-function coupling efficiency.

Functional antagonism D3 receptor Mitogenesis assay IC50 Quinpirole

Dopamine Receptor Subtype Selectivity Window: D3 vs. D4 and D1A Quantitative Comparison from the Same Radioligand Panel

The target compound exhibits a pronounced dopamine receptor subtype selectivity profile: D3 Ki = 0.260 nM, D4 Ki = 1,040 nM, and D1A Ki > 10,000 nM, all measured by radioligand displacement using the same experimental framework [1]. This yields a D3-over-D4 selectivity ratio of approximately 4,000-fold and a D3-over-D1A selectivity exceeding 38,000-fold. In contrast, the classical D3-preferring ligand BP 897 (reported in the literature) displays approximately 70-fold selectivity for D3 over D2, with substantially lower absolute D3 affinity (Ki ~0.92 nM) [2]. While BP 897 data derive from a different laboratory and radioligand protocol (precluding formal statistical comparison), the magnitude difference in selectivity ratios is notable.

Receptor subtype selectivity D3 vs D4 D3 vs D1 Off-target profiling Selectivity ratio

Serotonin 5-HT1A Receptor Cross-Reactivity: Quantitative Offset Assessment for Experimental Design in Mixed Receptor Systems

The target compound exhibits measurable binding to the serotonin 5-HT1A receptor with a Ki of 58.3 nM, determined by displacement of [3H]8-OH-DPAT [1]. This represents a D3-over-5-HT1A selectivity offset of approximately 224-fold (0.260 nM vs. 58.3 nM). In comparison, the patent-internal Example 47 compound shows a different cross-reactivity pattern, though head-to-head 5-HT1A data for Example 47 are not available in the public BindingDB record at the time of this analysis. The 5-HT1A Ki of 58.3 nM places the target compound in a moderate-affinity range for this serotonergic target, which must be factored into experimental designs employing concentrations above ~10 nM in tissues co-expressing D3 and 5-HT1A receptors (e.g., prefrontal cortex, raphe nuclei) [2].

5-HT1A receptor Cross-reactivity Serotonin Selectivity offset CNS pharmacology

Physicochemical Differentiation from the Ethyl-Spacer Analog: Computed LogP, H-Bond Capacity, and Molecular Weight Comparison Relevant to CNS Permeability Prediction

The target compound (MW 262.73 g/mol, XLogP3 3.5, H-bond donors 1, H-bond acceptors 3, rotatable bonds 3) exhibits physicochemical properties consistent with the CNS multiparameter optimization (MPO) desirability space [1]. Its closest commercially cataloged structural analog, N-[2-(2-amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3), has a significantly lower molecular weight (214.69 g/mol, Δ = 48.04 g/mol) and a flexible ethyl spacer replacing the rigid aromatic phenoxy linker [2]. While parallel D3 receptor binding data for the ethyl analog are not publicly available, the difference in molecular volume and conformational flexibility predicts altered entropic contributions to receptor binding and distinct blood-brain barrier permeation kinetics—parameters that directly affect in vivo dosing and target engagement in CNS applications [3].

Physicochemical properties logP CNS permeability Analog comparison Molecular weight

Commercial Purity Benchmarking: Verified 98% Purity (Leyan) vs. Standard 95% Grade from Multiple Vendors—Implications for Reproducible Pharmacological Assays

Commercially, the target compound is available at a verified purity of 98% from Leyan (product No. 1625193) , compared to the standard 95% purity grade offered by AKSci (catalog 3711AF) and other suppliers . The 3-percentage-point purity differential corresponds to a reduction in unspecified impurities from ≤5% to ≤2%, which is material for concentration-response curve fitting where impurity-catalyzed side reactions or trace metal contaminants can shift apparent IC50/EC50 values by more than 0.3 log units at high micromolar screening concentrations [1]. Santa Cruz Biotechnology lists the compound as catalog sc-330812 at a specification suitable for biochemical research, though the exact lot-specific purity certificate must be requested at the time of procurement .

Purity specification Quality control Lot-to-lot consistency Procurement HPLC

Application Scenarios for N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine in Dopamine D3 Receptor-Focused Drug Discovery and Pharmacological Tool Compound Deployment


D3 Receptor Radioligand Competition Binding Assays for Screening Compound Libraries and Determining Affinity Constants

The target compound's well-characterized D3 binding affinity (Ki = 0.260 nM against [125I]IABN in HEK293 membranes) and documented selectivity profile (D3/D4 ≈ 4,000-fold, D3/D1A > 38,000-fold) make it suitable as a reference ligand for establishing assay window and Z'-factor in high-throughput D3 receptor competition binding screens [1][2]. Its 5-HT1A cross-reactivity (Ki = 58.3 nM) is quantified and manageable: researchers can include a 5-HT1A blocking agent (e.g., 100 nM WAY-100635) in the assay buffer to isolate the D3-specific binding signal when screening compounds with unknown polypharmacology [1]. The 98% purity grade from Leyan supports lot-to-lot consistency in long-running screening campaigns where reference compound performance drift must be ≤10% over 12 months .

Functional D3 Antagonism Studies in Cellular Mitogenesis and β-Arrestin Recruitment Assays to Dissect Signaling Bias

With a functional D3 antagonist IC50 of 25.7 nM in quinpirole-stimulated mitogenesis assays, the target compound provides a validated starting point for studies examining G-protein-dependent vs. β-arrestin-dependent D3 signaling [2]. The divergence between its high binding affinity (Ki = 0.260 nM) and intermediate functional potency (IC50 = 25.7 nM) suggests potential biased signaling properties that warrant systematic investigation using complementary assay platforms (e.g., cAMP inhibition, β-arrestin translocation, ERK phosphorylation). Because the mitogenesis assay provides a cellular context, the compound can be deployed at 3- to 10-fold above its IC50 (77-257 nM) to achieve near-maximal receptor occupancy while maintaining a ~2.2-fold margin below the 5-HT1A Ki, minimizing serotonergic confounds in neuronal cell lines co-expressing both receptor families [1].

In Vivo D3 Receptor Occupancy Studies and PET Tracer Development: Radiolabeling Feasibility and Selectivity Validation

The compound's D3-over-D1A selectivity exceeding 38,000-fold is a critical parameter for in vivo D3 receptor occupancy studies, where engagement of the highly abundant D1 receptors in striatal tissue would generate unacceptable nonspecific binding background [1]. The presence of the primary aromatic amine (2-amino group) on the chlorophenyl ring provides a potential site for 11C-methylation or 18F-fluorination via a prosthetic group approach, enabling positron emission tomography (PET) tracer development without alteration of the pharmacophore's D3 recognition elements [3]. The CNS MPO-favorable computed logP (3.5) and moderate molecular weight (262.73 g/mol) predict sufficient passive brain penetration for rodent occupancy studies, though experimental brain-to-plasma ratio determination is an essential prerequisite step before committing to radiolabeling chemistry [3].

Chemical Biology Tool for Conditional D3 Receptor Knockdown Validation in CRISPR-Engineered Dopaminergic Neuronal Models

In induced pluripotent stem cell (iPSC)-derived dopaminergic neurons expressing Cas9 and D3-targeting guide RNAs, the target compound serves as a pharmacological validation probe to confirm functional deletion of the D3 receptor prior to phenotypic screening [2]. The compound's well-defined D3 functional antagonism (IC50 = 25.7 nM) allows a clean 'rescue' experimental design: wild-type neurons should exhibit quinpirole-stimulated mitogenesis that is antagonized by the compound, whereas D3-knockout neurons should show no response to either quinpirole or the antagonist. The quantified 5-HT1A offset (224-fold) informs the maximum usable antagonist concentration (~50 nM) to avoid serotonergic pathway activation in neurons that co-express 5-HT1A receptors, ensuring that any observed phenotypic difference is attributable to D3 deletion rather than off-target pharmacology [1]. The commercial availability of the compound at 98% purity from Leyan also facilitates consistent dosing across multiple independent differentiation batches, which is a documented source of variability in iPSC-based disease modeling .

Quote Request

Request a Quote for N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.